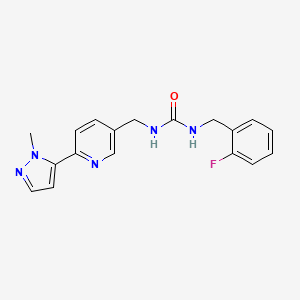

1-(2-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O/c1-24-17(8-9-23-24)16-7-6-13(10-20-16)11-21-18(25)22-12-14-4-2-3-5-15(14)19/h2-10H,11-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYPPODQSQWUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the pyrazolyl-pyridine intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable pyridine derivative under specific conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Introduction of the fluorobenzyl group: The intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the fluorobenzyl group.

Formation of the urea linkage: Finally, the compound is treated with an isocyanate derivative to form the urea linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

Substitution: Nucleophiles like amines, thiols, and halides, with solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research indicates that compounds similar to 1-(2-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea exhibit promising antitumor properties. For instance, studies have shown that derivatives of pyrazole and pyridine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response . This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Data Table: Biological Activities

Case Studies

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and assessed their cytotoxicity against different cancer cell lines. The results indicated that certain modifications enhanced the compound's potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Anti-inflammatory Potential

Another research project evaluated the anti-inflammatory properties of pyrazole derivatives in an animal model of induced arthritis. The study demonstrated significant reduction in joint swelling and pain when treated with the compound, highlighting its potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound’s closest structural analogues include:

1-(4-fluorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}urea (BJ53144)

- Differences :

- Fluorine substituent position: Para-fluorophenyl vs. ortho-fluorobenzyl in the target compound.

- Benzyl vs. phenyl linkage: The target compound’s benzyl group may enhance lipophilicity and rotational flexibility compared to BJ53144’s rigid phenyl group.

- Similarities :

- Shared pyridin-3-ylmethyl and 1-methylpyrazole motifs.

- Identical urea linker.

1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea

- Differences :

- Pyrrolidinyl and pyrimidinyl substituents instead of pyridinyl-pyrazole.

- Methoxyethyl group introduces polarity and bulkiness.

- Similarities :

- Fluorinated aromatic ring (3-fluorophenyl).

- Urea core.

Methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate Differences:

- Pyrazolo-pyridine scaffold replaces pyridinyl-pyrazole.

- Carbamate group instead of urea.

- Similarities :

- Shared 2-fluorobenzyl group.

Comparative Data Table

Functional Implications of Structural Variations

- Meta-fluorine ( compound) could alter electronic effects on aromatic rings, modulating target affinity .

Heterocyclic Core :

- Pyridin-3-yl-pyrazole systems (target, BJ53144) favor planar conformations for π-π interactions, whereas pyrrolidinyl-pyrimidine systems ( compound) may enhance solubility via nitrogen lone pairs .

Biological Activity

1-(2-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage, a fluorobenzyl group, and a pyridine derivative with a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 314.36 g/mol. The presence of the fluorine atom may enhance lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉FN₄ |

| Molecular Weight | 314.36 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are crucial for cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition: The compound has shown potential in inhibiting kinases associated with cancer progression, particularly those involved in the MAPK and PI3K/Akt pathways.

- Anti-inflammatory Effects: It may modulate inflammatory responses by affecting cytokine production and immune cell activation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

- Neuroprotective Properties: Some findings suggest potential neuroprotective effects, possibly through the modulation of neuroinflammatory processes.

Case Studies

- Antitumor Activity Study:

- A study assessed the efficacy of this compound against breast cancer cell lines. Results indicated significant inhibition of cell proliferation with an IC50 value in the low micromolar range.

- Neuroprotection Research:

- Another investigation focused on the neuroprotective effects in models of neurodegeneration. The compound was shown to reduce neuronal apoptosis and inflammation markers, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, and how can reaction conditions be optimized?

- Methodology : A multi-step approach is typically employed, starting with functionalization of the pyridine and pyrazole rings. For example, Suzuki-Miyaura coupling can introduce the 1-methyl-1H-pyrazol-5-yl group to the pyridine core . Reagents like Pd(PPh₃)₄ and K₃PO₄ in degassed DMF/water mixtures are critical for cross-coupling efficiency. Subsequent urea formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the fluorobenzyl amine and pyridinylmethyl intermediate is recommended. Reaction monitoring via TLC or LC-MS ensures minimal side products .

- Optimization : Adjust molar ratios (e.g., 1.2:1 amine:isocyanate) and temperature (40–60°C) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Techniques :

- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm for pyridine/pyrazole), urea NH signals (δ 5.5–6.5 ppm), and fluorobenzyl CH₂ (δ 4.0–4.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₂₁H₂₀F N₅O₂: 409.1612).

- HPLC : Purity >98% using a C18 column (ACN/water + 0.1% TFA) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Assays :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cellular Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values) .

- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with competitive binding protocols .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across cell lines) be systematically resolved?

- Analysis Framework :

Validate assay conditions: Ensure consistent cell passage numbers, media, and incubation times.

Use orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) to confirm activity .

Investigate off-target effects via kinome-wide profiling or proteomics .

Evaluate solubility and stability in assay media (e.g., DMSO stock precipitation) using LC-MS .

Q. What computational strategies are effective for predicting molecular targets and binding modes?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., PDB: 1M17). Prioritize hydrogen bonding with urea NH and π-π stacking with fluorobenzyl .

- MD Simulations : AMBER or GROMACS for 100 ns trajectories to assess binding stability and hydration effects .

- QSAR : Develop models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How can structure-activity relationships (SAR) be explored to enhance potency or selectivity?

- SAR Strategies :

- Substitution Patterns : Compare analogs with varying fluorobenzyl positions (2-F vs. 4-F) and pyrazole N-methylation .

- Bioisosteres : Replace urea with thiourea or amide groups to modulate H-bonding and metabolic stability .

- Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.